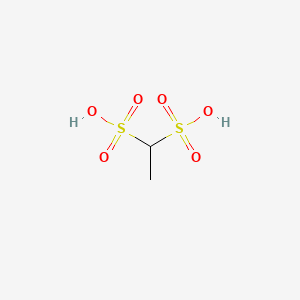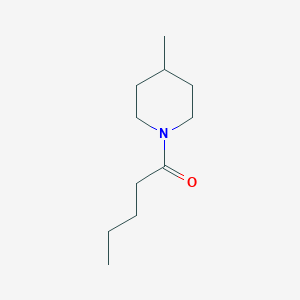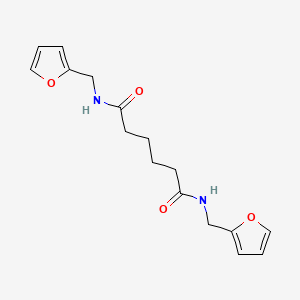
Ethane-1,1-disulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane-1,1-disulfonic acid is a diprotic sulfonic acid with the chemical formula C2H6O6S2. It is known for its strong acidic properties, with pKa values of -1.46 and -2.06 . This compound is used in various pharmaceutical formulations, where the salts formed with active ingredients are referred to as edisylates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethane-1,1-disulfonic acid can be synthesized through the sulfonation of ethane. The reaction typically involves the use of sulfur trioxide or oleum as sulfonating agents. The reaction conditions include maintaining a controlled temperature and using a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous sulfonation processes. These processes are designed to ensure high yield and purity of the product. The use of advanced reactors and precise control of reaction parameters are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethane-1,1-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinate or thiol groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfinates, thiols, and substituted ethane compounds.
Aplicaciones Científicas De Investigación
Ethane-1,1-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a strong acid catalyst in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: In pharmaceutical formulations, it is used to enhance the solubility and stability of active ingredients.
Industry: It is utilized in the production of detergents, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethane-1,1-disulfonic acid involves its strong acidic properties. The compound can donate protons to various substrates, facilitating acid-catalyzed reactions. In biological systems, it can interact with proteins and enzymes, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- Methane-1,1-disulfonic acid
- Propane-1,1-disulfonic acid
- Butane-1,1-disulfonic acid
Uniqueness
This compound is unique due to its specific molecular structure, which provides distinct reactivity and solubility properties compared to other similar compounds. Its strong acidic nature and ability to form stable salts make it particularly valuable in pharmaceutical and industrial applications.
Propiedades
Número CAS |
50853-52-6 |
|---|---|
Fórmula molecular |
C2H6O6S2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
ethane-1,1-disulfonic acid |
InChI |
InChI=1S/C2H6O6S2/c1-2(9(3,4)5)10(6,7)8/h2H,1H3,(H,3,4,5)(H,6,7,8) |
Clave InChI |
DBNBYVDVUHEYAX-UHFFFAOYSA-N |
SMILES canónico |
CC(S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val]](/img/structure/B14156473.png)


![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)






![N-[4-[(E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]phenyl]acetamide](/img/structure/B14156531.png)



